molecular formula C9H6N4 B1312226 3-(2H-1,2,3-Triazol-4-yl)benzonitrile CAS No. 550364-01-7

3-(2H-1,2,3-Triazol-4-yl)benzonitrile

Cat. No. B1312226
M. Wt: 170.17 g/mol
InChI Key: WTEOJKCYXGSBQC-UHFFFAOYSA-N
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Description

3-(2H-1,2,3-Triazol-4-yl)benzonitrile is a chemical compound with the CAS Number: 550364-01-7. It has a molecular weight of 170.17 and its IUPAC name is 3-(2H-1,2,3-triazol-4-yl)benzonitrile . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 3-(2H-1,2,3-Triazol-4-yl)benzonitrile is 1S/C9H6N4/c10-5-7-2-1-3-8(4-7)9-6-11-13-12-9/h1-4,6H,(H,11,12,13) . This indicates that the compound has a benzonitrile group attached to a triazole ring. The exact 3D structure would require further computational or experimental analysis.

Scientific Research Applications

Photophysical and Photochemical Applications

Research has highlighted the synthesis and characterization of compounds with 3-(2H-1,2,3-Triazol-4-yl) derivatives for their potential in photodynamic therapy and photocatalytic applications. These compounds exhibit significant photophysical and photochemical properties due to their structural modifications, which improve their photosensitizing abilities (Ü. Demirbaş et al., 2016; Gülsev Dilber et al., 2019).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H332, H335 . This suggests that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(2H-triazol-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-5-7-2-1-3-8(4-7)9-6-11-13-12-9/h1-4,6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEOJKCYXGSBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NNN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460811
Record name 3-(2H-1,2,3-Triazol-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2H-1,2,3-Triazol-4-yl)benzonitrile

CAS RN

550364-01-7
Record name 3-(2H-1,2,3-Triazol-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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